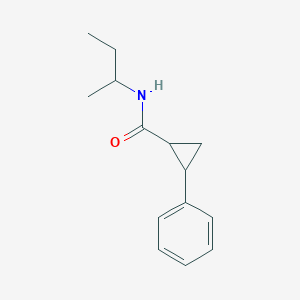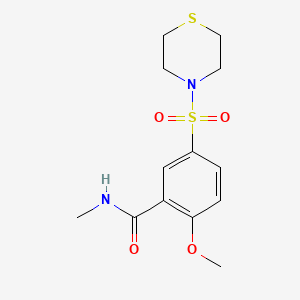![molecular formula C16H16Cl2O3 B5101798 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5101798.png)
1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene, also known as GW501516, is a synthetic compound that has been extensively studied for its potential use in the field of medicine and sports performance enhancement. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been found to have a wide range of applications in scientific research.
Wirkmechanismus
1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene works by activating PPARδ, which in turn leads to the upregulation of genes involved in lipid and glucose metabolism. This results in increased fat burning and improved insulin sensitivity, which can help to prevent or treat conditions such as obesity and diabetes.
Biochemical and Physiological Effects:
1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene has been found to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models, as well as to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene in lab experiments is its ability to activate PPARδ selectively, without affecting other receptors. This makes it a useful tool for studying the role of PPARδ in various physiological processes. However, like all drugs, 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene has limitations, and its effects may vary depending on the experimental conditions and the species being studied.
Zukünftige Richtungen
There are many potential future directions for research on 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene. Some of the areas that could be explored include its potential use in the treatment of specific conditions such as non-alcoholic fatty liver disease, its effects on muscle metabolism and recovery, and its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene is a synthetic compound that has been extensively studied for its potential use in the field of medicine and sports performance enhancement. It works by activating PPARδ, which plays a key role in the regulation of lipid and glucose metabolism. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyphenol to form the corresponding ester. The ester is then reacted with 3-chloropropylamine hydrochloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene has been extensively studied for its potential use in the treatment of various conditions such as obesity, diabetes, and cardiovascular diseases. It has been found to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in the regulation of lipid and glucose metabolism.
Eigenschaften
IUPAC Name |
1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-13-7-2-3-8-14(13)20-10-5-11-21-15-9-4-6-12(17)16(15)18/h2-4,6-9H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKMTVADBTQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)
![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![methyl 1-((3S,5S)-1-cyclopentyl-5-{[(4-methoxybenzyl)amino]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5101753.png)
![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)

![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)


![4-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5101802.png)
